molecular formula C10H7NO3 B1446043 2-(Furan-3-yl)isonicotinic acid CAS No. 1256789-85-1

2-(Furan-3-yl)isonicotinic acid

Cat. No. B1446043
CAS RN: 1256789-85-1
M. Wt: 189.17 g/mol
InChI Key: VMEZENYWAAFWDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives has been explored in various studies. For instance, one study achieved comprehensive characterization of synthesized compounds through 1D NMR spectroscopic analyses (1H and 13C NMR), 2D NMR spectroscopy (HSQC, NOESY), and high-resolution mass spectrometry (HRMS) .


Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various techniques. For example, the dipole moment, polarizability, and first static hyperpolarizability of the stable conformers have been calculated using the 6-311++G (d, p) basis set .


Chemical Reactions Analysis

Furan derivatives undergo various reactions. For instance, furan can react through oxygen addition to the ring to produce surface-adsorbed furanone intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be analyzed using various techniques. For instance, the dipole moment for different conformers has been calculated .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “2-(Furan-3-yl)isonicotinic acid”, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The structural presence of the furan ring contributes to the compound’s ability to interfere with bacterial cell wall synthesis or protein function, leading to potential use in developing new antibacterial drugs .

Antifungal Applications

The antifungal potential of furan compounds is another significant area of application. They have been shown to inhibit the growth of various fungal species, including strains of Candida. This makes “2-(Furan-3-yl)isonicotinic acid” a candidate for the synthesis of antifungal agents, which could be particularly useful in treating infections resistant to conventional antifungal drugs .

Anticancer Research

Furan derivatives are being explored for their anticancer activities. The furan nucleus can be involved in the synthesis of compounds that exhibit cytotoxic activities against cancer cells. This research is crucial for the development of novel chemotherapeutic agents that could offer improved efficacy and reduced side effects .

Agricultural Chemicals

In agriculture, furan derivatives can serve as fungicides and herbicides. Their ability to inhibit the growth of certain plant pathogens makes them valuable in crop protection. “2-(Furan-3-yl)isonicotinic acid” could be utilized in the synthesis of such chemicals, contributing to sustainable agricultural practices .

Organic Synthesis

The furan ring in “2-(Furan-3-yl)isonicotinic acid” offers a versatile platform for organic synthesis. It can undergo various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules. This has implications for the pharmaceutical industry and material science .

Material Science

Furan derivatives are also used in material science for the development of new materials with unique properties. “2-(Furan-3-yl)isonicotinic acid” could be involved in creating polymers or other materials that require specific characteristics such as thermal stability or electrical conductivity .

Safety and Hazards

Furan derivatives can pose various safety hazards. For instance, isonicotinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research on furan derivatives could include improving the stability of conjugated furans, exploring their potential applications, and developing more efficient synthesis methods .

properties

IUPAC Name

2-(furan-3-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEZENYWAAFWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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